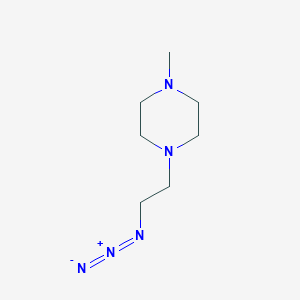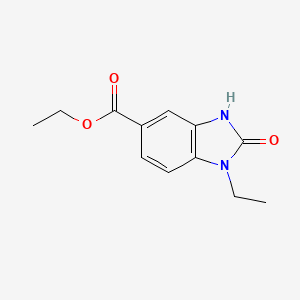
1-(2-azidoethyl)-4-methylpiperazine
Descripción general
Descripción
1-(2-Azidoethyl)-4-methylpiperazine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. This compound features a piperazine ring substituted with a methyl group and an azidoethyl group, making it a versatile intermediate in various chemical reactions.
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking studies.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
Direcciones Futuras
Azidoethyl compounds have a wide range of potential applications in chemical synthesis, medicinal research, and biochemistry. Future research may focus on developing new synthetic methods for these compounds, exploring their reactivity and mechanism of action, and investigating their potential uses in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Azidoethyl)-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-chloroethyl)-4-methylpiperazine with sodium azide in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures, around 80-100°C, to ensure complete conversion to the azide compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides. Additionally, solvent recycling and purification steps are integrated to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azidoethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, organic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Reduction Reactions: Hydrogen gas, palladium catalysts, room temperature to mild heating.
Major Products Formed
Substitution Reactions: Various substituted piperazines.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: 1-(2-Aminoethyl)-4-methylpiperazine.
Mecanismo De Acción
The mechanism of action of 1-(2-azidoethyl)-4-methylpiperazine primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Azidoethyl)-4-methylpiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Azidoethyl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Azidoethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
1-(2-Azidoethyl)-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the azidoethyl and methyl groups on the piperazine ring allows for versatile chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c1-11-4-6-12(7-5-11)3-2-9-10-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPBMYIQDVJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,5S,6S)-2-(tert-butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B6144013.png)
![2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6144016.png)
![tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-5-carboxylate](/img/structure/B6144021.png)



![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)

![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

amine hydroiodide](/img/structure/B6144067.png)


![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
